Ethyl 2-(heptanoylamino)acetate

Description

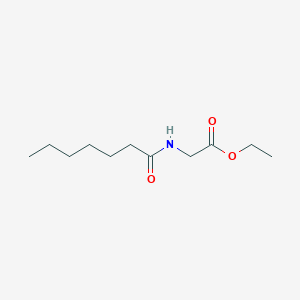

Ethyl 2-(heptanoylamino)acetate is an ethyl ester derivative characterized by a heptanoylamino (–NHCOC₆H₁₃) functional group attached to the α-carbon of the acetate moiety. The heptanoylamino group introduces both lipophilicity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological activity. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where ester groups enhance bioavailability or facilitate derivatization .

Properties

IUPAC Name |

ethyl 2-(heptanoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-5-6-7-8-10(13)12-9-11(14)15-4-2/h3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDHEXRRCCQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(heptanoylamino)acetate can be synthesized through a reaction between heptanoic acid and ethyl glycinate. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(heptanoylamino)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptanoic acid and ethyl glycinate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Heptanoic acid and ethyl glycinate.

Reduction: The corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(heptanoylamino)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(heptanoylamino)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its hydrolysis or other transformations. The pathways involved in its metabolism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃; Molecular Weight : 206.2 g/mol .

- Functional Groups : Phenyl, acetyl, and ester groups.

- Applications : Used as a precursor in synthesizing phenylacetone, a key intermediate in amphetamine production. Its aromatic ring enhances stability and directs electrophilic substitution reactions .

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate

- Molecular Formula : C₁₄H₁₅BrO₄S; Molecular Weight : 383.29 g/mol .

- Functional Groups : Benzofuran, sulfinyl (–SO–), and ester groups.

- Structural Features : Stabilized by aromatic π-π interactions (3.814 Å separation) and weak C–H⋯O hydrogen bonds. The sulfinyl group introduces polarity and chiral centers .

- Contrast: The benzofuran core enables conjugation and fluorescence properties, unlike the aliphatic heptanoylamino chain.

Ethyl 2-Amino-2-Cyanoacetate

- Molecular Formula : C₅H₈N₂O₂; Molecular Weight : 144.13 g/mol .

- Functional Groups: Amino (–NH₂), cyano (–CN), and ester groups.

- Applications: Serves as a building block for heterocycles (e.g., imidazoles) due to its dual nucleophilic (amino) and electrophilic (cyano) sites .

- Contrast: The cyano group enhances electrophilicity, whereas the heptanoylamino group is more sterically bulky and less reactive.

Ethyl 2-Acetylheptanoate

- Molecular Formula : C₁₁H₂₀O₃; Molecular Weight : 200.27 g/mol (inferred from ).

- Functional Groups : Acetyl (–COCH₃) and ester groups.

- Safety : Classified as hazardous for R&D use, requiring precautions against inhalation and skin contact .

- Contrast: The acetyl group is a strong electron-withdrawing moiety, altering reactivity compared to the amide-linked heptanoylamino group.

Data Table: Key Properties of Ethyl 2-(Heptanoylamino)Acetate and Analogs

*Inferred properties based on structural analogs.

Biological Activity

Ethyl 2-(heptanoylamino)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research findings.

Synthesis

This compound can be synthesized through the reaction of ethyl acetate with heptanoyl chloride in the presence of a base such as triethylamine. The reaction typically involves the formation of an amide bond, which is crucial for the compound's biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate a promising potential for use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Research Findings : A study utilizing LPS-stimulated RAW264.7 macrophages demonstrated that treatment with this compound significantly decreased the levels of these cytokines, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.

- Anticancer Mechanism : It modulates signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases.

- Anti-inflammatory Mechanism : this compound inhibits NF-κB signaling, leading to reduced expression of inflammatory mediators.

Q & A

Q. How to resolve conflicting NMR data for this compound in different solvents?

- Methodological Answer: Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter peak positions. For example, the N–H proton may appear as a broad singlet in DMSO (δ 7.5–8.0 ppm) but be absent in CDCl₃ due to exchange broadening. Use variable-temperature NMR (VT-NMR) in CDCl₃ to slow exchange rates and observe splitting. Cross-reference with DEPT-135 to confirm CH₂ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.